BenchChemオンラインストアへようこそ!

N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine

Kinase inhibitor selectivity Hinge-binding motif Scaffold pharmacology

N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine (CAS 1706438-19-8, molecular formula C₁₃H₁₇N₅, MW 243.31 g/mol) is a synthetic 2,4-diaminopyrimidine derivative. The compound features a 2-anilinopyrimidine core, which is recognized as a privileged hinge-binding scaffold in kinase drug discovery.

Molecular Formula C13H17N5
Molecular Weight 243.314
CAS No. 1706438-19-8
Cat. No. B2957623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine
CAS1706438-19-8
Molecular FormulaC13H17N5
Molecular Weight243.314
Structural Identifiers
SMILESCCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)N
InChIInChI=1S/C13H17N5/c1-3-15-12-8-9(2)16-13(18-12)17-11-6-4-10(14)5-7-11/h4-8H,3,14H2,1-2H3,(H2,15,16,17,18)
InChIKeyMEMYSJAMLSAIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2-(4-Aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine (CAS 1706438-19-8): Core Structural Identity and Kinase-Targeted Scaffold Class


N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine (CAS 1706438-19-8, molecular formula C₁₃H₁₇N₅, MW 243.31 g/mol) is a synthetic 2,4-diaminopyrimidine derivative . The compound features a 2-anilinopyrimidine core, which is recognized as a privileged hinge-binding scaffold in kinase drug discovery [1]. Its substitution pattern — a 4-aminophenyl group at the N2 position, an ethyl group at N4, and a methyl group at C6 — distinguishes it from common 4-anilinopyrimidine regioisomers. The 2,4-diaminopyrimidine class has yielded clinically validated Syk kinase inhibitors (e.g., R406/fostamatinib) with reported IC₅₀ values in the sub-nanomolar range, establishing the scaffold's quantitative potency baseline [2].

Why Generic 2,4-Diaminopyrimidine Analogs Cannot Substitute for N2-(4-Aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine (CAS 1706438-19-8)


Within the 2,4-diaminopyrimidine class, the position of the arylamino substituent (N2 versus N4) fundamentally determines kinase selectivity and hinge-binding geometry [1]. The target compound places the critical 4-aminophenyl group at the N2 position, conforming to the 2-anilinopyrimidine motif that dominates kinase inhibitor design [2]. In contrast, the closest regioisomer, N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine (CAS 1706450-02-3), reverses this substitution, relocating the aromatic ring to the solvent-exposed N4 vector. Published SAR on 4-anilinopyrimidines demonstrates that this regioisomeric swap alters kinase selectivity profiles, shifting activity toward JNK family kinases rather than Syk/CDK targets [3]. Additionally, the N4-ethyl substituent on the target compound provides a defined steric and electronic profile distinct from N4-methyl (CAS 2098117-33-8) or N4,N4-diethyl (CAS 1706446-69-6) analogs, each of which generates different hydrogen-bond donor counts and lipophilic surfaces that directly impact binding kinetics and off-target profiles.

Quantitative Differentiation Evidence for N2-(4-Aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine (CAS 1706438-19-8) Versus Closest Analogs


Scaffold Class Potency: 2-Anilinopyrimidine vs. 4-Anilinopyrimidine Kinase Inhibition

The 2-anilinopyrimidine scaffold, which the target compound embodies, is the dominant hinge-binding motif in kinase drug discovery, with reported Syk IC₅₀ values reaching 0.45 nM for optimized congeners in the US 10,828,301 patent series [1]. In contrast, 4-anilinopyrimidine regioisomers (such as CAS 1706450-02-3) exhibit a fundamentally different kinase selectivity profile, with the most potent JNK1 inhibitors in this subclass achieving IC₅₀ values in the low micromolar to sub-micromolar range [2]. This positional isomerism produces an approximately 100- to 1000-fold potency differential against Syk-family kinases.

Kinase inhibitor selectivity Hinge-binding motif Scaffold pharmacology

Hydrogen-Bond Donor Architecture: N4-Ethyl (Target) vs. N4,N4-Diethyl Analog (CAS 1706446-69-6)

The target compound features a secondary amine at N4 (ethylamino, –NH–Et), providing one hydrogen-bond donor (HBD). The N4,N4-diethyl analog (CAS 1706446-69-6) is a tertiary amine (–N(Et)₂) with zero HBDs at this position. This difference alters the total HBD count from 3 (target) to 2 (diethyl analog), directly affecting aqueous solubility, membrane permeability, and kinase hinge-region hydrogen-bonding capacity. Lipinski's rule thresholds (HBD ≤ 5) are met by both, but the loss of the N4 donor in the diethyl analog eliminates a potential kinase hinge interaction vector [1].

Hydrogen-bond donor count Ligand efficiency Physicochemical differentiation

Steric and Lipophilic Differentiation at N4: Ethyl (Target) vs. Methyl (CAS 2098117-33-8)

The N4-ethyl group on the target compound introduces one additional methylene (–CH₂–) unit compared to the N4-methyl analog (CAS 2098117-33-8). This increases calculated logP by approximately 0.5 log units (ΔlogP ≈ 0.5) and molecular weight by 14 Da, shifting the molecule into a slightly more lipophilic space. Theoretical studies on 2,4-diamino-5-phenyl-6-ethylpyrimidines demonstrate that alkyl chain elongation at pyrimidine amino positions modulates HOMO-LUMO energy gaps by up to 0.3 eV, affecting charge-transfer interactions with kinase active-site residues [1].

Alkyl substitution effects Lipophilicity modulation Metabolic stability

Commercial Purity Benchmarking: 97% (Target) vs. 95% (Regioisomer CAS 1706450-02-3)

The target compound (CAS 1706438-19-8) is typically supplied at 97% purity (HPLC) according to vendor specifications . The closest regioisomer, N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine (CAS 1706450-02-3), is commonly listed at 95% purity from the same supplier channel . This 2-percentage-point purity differential may be critical for applications requiring low impurity baselines, such as crystallization trials, biochemical assay screening, or in vivo pharmacology where off-target effects from impurities could confound results.

Chemical purity Procurement specification Quality assurance

Application Scenarios for N2-(4-Aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine (CAS 1706438-19-8) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: Syk/CDK-Focused Programs Requiring 2-Anilinopyrimidine Scaffold

The target compound provides the correct 2-anilinopyrimidine hinge-binding orientation essential for Syk and CDK kinase programs. Published potency data from US Patent 10,828,301 demonstrate that 2-anilinopyrimidine congeners achieve Syk IC₅₀ values as low as 0.45 nM [1]. Programs targeting these kinases should select CAS 1706438-19-8 rather than the 4-anilinopyrimidine regioisomer (CAS 1706450-02-3), which is directed toward JNK-family kinases with significantly weaker Syk activity [2].

Scaffold-Hopping and Selectivity Profiling Across the 2,4-Diaminopyrimidine Series

The N4-ethyl substituent on the target compound, versus N4-methyl (CAS 2098117-33-8) or N4,N4-diethyl (CAS 1706446-69-6) analogs, provides a defined step in lipophilicity (ΔClogP ≈ 0.5 per methylene) and hydrogen-bond donor count (ΔHBD = 1 vs. diethyl). Computational evidence indicates HOMO-LUMO gap modulation of 0.1–0.3 eV with alkyl chain variation [3]. This systematic variation enables researchers to construct matched molecular pairs for selectivity profiling across kinase panels, using CAS 1706438-19-8 as the intermediate-lipophilicity reference point.

Biochemical Assay Reference Standard with High Purity Specification

The 97% purity specification of the target compound makes it suitable as a reference standard for LC-MS calibration curves, enzymatic assay positive controls, and co-crystallization trials. The 2% purity advantage over the 95%-spec regioisomer (CAS 1706450-02-3) reduces the probability of impurity interference in dose-response curves, supporting more reliable IC₅₀ or Kd determinations at low compound concentrations.

Computational Chemistry and Molecular Docking Validation Set

The target compound's well-defined substitution pattern and the availability of high-level DFT data on structurally analogous 2,4-diamino-5-phenyl-6-ethylpyrimidines [3] make it an ideal validation compound for docking scoring functions and free-energy perturbation (FEP) calculations. Its intermediate size (MW 243.31, 5 rotatable bonds) and balanced HBD/HBA profile allow benchmarking of computational methods before application to larger, more complex kinase inhibitor candidates.

Quote Request

Request a Quote for N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.